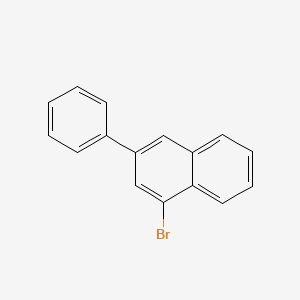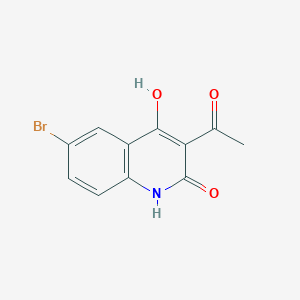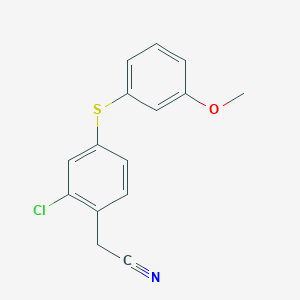![molecular formula C16H23N3O2 B11840243 Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate](/img/structure/B11840243.png)
Tert-butyl 1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-C]pyridine]-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate is a complex organic compound with a unique spiro structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of piperidine derivatives with pyrrolo[3,2-C]pyridine under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile used .
Wissenschaftliche Forschungsanwendungen
Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It is investigated for its potential therapeutic properties, including its role in the development of new drugs for various diseases.
Wirkmechanismus
The mechanism of action of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate involves its interaction with specific molecular targets and pathways within biological systems. This can include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate include other spiro compounds and derivatives of piperidine and pyrrolo[3,2-C]pyridine. Examples include:
- Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]-1-carboxylate
- 1’-(tert-Butyl)-3-chloro-5,7-dihydrospiro[cyclopenta[b]pyridine-6,3’-pyrrolo[2,3-b]pyridin]-2’ (1’H)-one
Uniqueness
The uniqueness of Tert-butyl 1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[3,2-C]pyridine]-1-carboxylate lies in its specific spiro structure, which imparts distinct chemical and biological properties. This structure can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C16H23N3O2 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
tert-butyl spiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-4-7-17-10-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 |
InChI-Schlüssel |
DFFMCASADRWLHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-(2-Bromophenyl)-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11840194.png)






